molecular formula C9H10FNO2 B13214228 (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Cat. No.: B13214228
M. Wt: 183.18 g/mol
InChI Key: UFBKTJVGDFMEBM-UHFFFAOYSA-N
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Description

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound with the molecular formula C9H9FNO2 It is a derivative of benzoxazine, characterized by the presence of a fluorine atom at the 7th position and a methanol group at the 2nd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The resulting intermediate is then reduced to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzoxazine ring to a more saturated form.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)aldehyde or (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carboxylic acid.

    Reduction: Formation of 3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol without the fluorine atom.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
  • (7-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
  • (7-iodo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Uniqueness

The presence of the fluorine atom in (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size enhance the compound’s stability and ability to participate in hydrogen bonding. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of drugs.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

InChI

InChI=1S/C9H10FNO2/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8/h1-3,7,11-12H,4-5H2

InChI Key

UFBKTJVGDFMEBM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)F)CO

Origin of Product

United States

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